2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline
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Overview
Description
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline is an organic compound characterized by the presence of an oxazoline ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline typically involves the formation of the oxazoline ring followed by the introduction of the aniline group. One common method starts with the cyclization of a suitable precursor, such as an amino alcohol, in the presence of an acid catalyst to form the oxazoline ring. This intermediate is then reacted with a dimethoxyaniline derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the oxazoline ring to an amine.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4,5-dimethoxyaniline |
InChI |
InChI=1S/C13H18N2O3/c1-13(2)7-18-12(15-13)8-5-10(16-3)11(17-4)6-9(8)14/h5-6H,7,14H2,1-4H3 |
InChI Key |
OUFMRMWOIDQSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C=C2N)OC)OC)C |
Origin of Product |
United States |
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